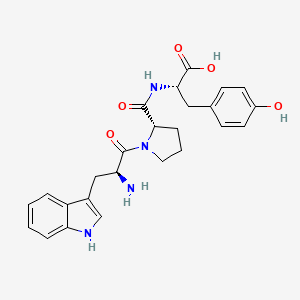

H-Trp-Pro-Tyr-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c26-19(13-16-14-27-20-5-2-1-4-18(16)20)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)12-15-7-9-17(30)10-8-15/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJKYIPJIRIRT-BVSLBCMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90806078 | |

| Record name | L-Tryptophyl-L-prolyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90806078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62690-32-8 | |

| Record name | L-Tryptophyl-L-prolyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90806078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Tripeptide Tryptophan-Proline-Tyrosine (WPY): A Technical Guide to its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tryptophan-Proline-Tyrosine (WPY) tripeptide represents a molecule of significant interest for its potential biological activities, extrapolated from the known functions of its constituent amino acids and related peptide structures. While direct experimental data on WPY is limited in publicly accessible literature, this technical guide synthesizes available information to predict its antioxidant, anti-inflammatory, and neuroprotective properties. This document provides a framework for future research by outlining potential quantitative activity, detailed experimental protocols for validation, and hypothetical signaling pathways. The presented data on related peptides, along with standardized methodologies, aims to facilitate the exploration of WPY as a potential therapeutic agent.

Predicted Biological Activities and Rationale

The biological activities of the Tryptophan-Proline-Tyrosine (WPY) tripeptide can be inferred from the well-documented roles of its individual amino acid residues in various bioactive peptides.

-

Tryptophan (Trp): The indole side chain of tryptophan is a known scavenger of reactive oxygen species (ROS), contributing significantly to the antioxidant properties of peptides.[1][2] It can act as a hydrogen donor, neutralizing free radicals.[1] In the context of antimicrobial peptides, the aromatic side chain of tryptophan can form hydrogen bonds with membrane bilayer components.[3] Tryptophan is also a precursor for the neurotransmitter serotonin, suggesting a potential role in neurological processes.[4]

-

Proline (Pro): Proline's unique cyclic structure imparts conformational rigidity to peptides, which can enhance their stability and resistance to enzymatic degradation.[3] This structural feature is crucial for maintaining the peptide's active conformation. Proline-rich peptides have been shown to interact with the 70S ribosome, disrupting protein synthesis in microorganisms.[3]

-

Tyrosine (Tyr): The phenolic hydroxyl group in tyrosine's side chain is a potent hydrogen donor, making it a key residue for antioxidant activity by scavenging free radicals.[1][2] Tyrosine is also a precursor for catecholamine neurotransmitters like dopamine and norepinephrine, implicating it in mood regulation, stress response, and cognitive functions.[4][5] The dipeptide Tyr-Pro has been shown to cross the blood-brain barrier and improve memory impairment in animal models.[3][6][7][8]

The combination of the potent antioxidant capabilities of Tryptophan and Tyrosine, coupled with the structural stability provided by Proline, suggests that the WPY tripeptide is a strong candidate for exhibiting significant antioxidant, and potentially anti-inflammatory and neuroprotective, effects.

Quantitative Data on Related Peptides

Due to the absence of specific quantitative data for the Tryptophan-Proline-Tyrosine tripeptide, the following tables summarize the antioxidant activities of various peptides containing at least one of these amino acids, derived from whey protein hydrolysates and other sources. This data can serve as a benchmark for future experimental evaluation of WPY.

Table 1: Radical Scavenging Activity of Whey Protein-Derived Peptides

| Peptide Sequence | H-ORAC (μmol TE/μmol) | DPPH Scavenging (%) | ABTS Scavenging (mM TE/mM) | Source |

| WYS | Not Reported | Not Reported | 1.29 ± 0.06 | [9] |

| WY | Not Reported | Not Reported | Not Reported | [9] |

| YW | Not Reported | 22.45 ± 1.75 | Not Reported | [9] |

H-ORAC: Hydrophilic-Oxygen Radical Absorbance Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); TE: Trolox Equivalents. Data is presented as mean ± standard deviation.

Table 2: Antioxidant Activity of Peptides from Sesame Byproduct Proteins

| Peptide Sequence | DPPH Radical Inhibition IC50 (µg/mL) | Source |

| PGQTW | 94.13 | [4] |

| VIDGY | 91.37 | [4] |

IC50: Half maximal inhibitory concentration.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of the Tryptophan-Proline-Tyrosine peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

First Amino Acid Attachment: Couple the C-terminal amino acid (Tyrosine) to the resin. The amino group and any reactive side chains should be protected with temporary protecting groups (e.g., Fmoc for the alpha-amino group).

-

Deprotection: Remove the N-alpha protecting group (e.g., using a piperidine solution for Fmoc) to expose the free amine for the next coupling step.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Coupling Cycle: Couple the subsequent protected amino acids (Proline, then Tryptophan) sequentially using a coupling agent (e.g., HBTU/HOBt). Each coupling step is followed by washing and deprotection.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers to protect Tryptophan and Tyrosine residues).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[10]

Antioxidant Activity Assays

This assay measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of the WPY peptide in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a solution of DPPH (e.g., 0.1 mmol/L in methanol).

-

In a 96-well plate, mix various concentrations of the peptide solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of inhibition and the IC50 value.[4][11]

This assay assesses the capacity of the peptide to scavenge the ABTS radical cation.

Protocol:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the WPY peptide solution to the diluted ABTS radical solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and express the results as Trolox equivalents.[9]

Anti-Inflammatory Activity Assay in Cell Culture

This assay evaluates the peptide's ability to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW264.7 macrophage cells in appropriate media.

-

Cell Treatment: Pre-treat the cells with various concentrations of the WPY peptide for a specified time (e.g., 1 hour).

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Determine the dose-dependent inhibitory effect of the WPY peptide on the production of these inflammatory mediators.[12][13]

Neuroprotective Activity Assay

This assay assesses the peptide's ability to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Treatment: Pre-incubate the cells with different concentrations of the WPY peptide.

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce cell death.

-

Cell Viability Assessment: After the incubation period, measure cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: An increase in cell viability in the presence of the peptide indicates a neuroprotective effect.[14]

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the study of the Tryptophan-Proline-Tyrosine peptide.

Caption: Experimental workflow for WPY peptide synthesis and bioactivity evaluation.

Caption: Predicted antioxidant mechanism of the WPY peptide via hydrogen donation.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by WPY peptide.

References

- 1. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Properties of Whey Protein‐Derived Peptides: Radical Scavenging and Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Atrial Natriuretic Peptide Acts as a Neuroprotective Agent in in Vitro Models of Parkinson’s Disease via Up-regulation of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

H-Trp-Pro-Tyr-OH: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Trp-Pro-Tyr-OH is a subject of growing interest in peptide research due to the combined functionalities of its constituent amino acids: Tryptophan (Trp), Proline (Pro), and Tyrosine (Tyr). While comprehensive research dedicated solely to this specific sequence is emerging, analysis of its structural motifs and related peptides suggests significant potential in several research domains, including neurobiology and antioxidant studies. This technical guide synthesizes the current understanding of this compound, drawing inferences from studies on similar peptide sequences to provide a foundational resource for researchers. We will explore its potential biological activities, outline a general protocol for its synthesis, and propose potential signaling pathways for further investigation.

Introduction

Peptides containing aromatic amino acids like Tryptophan and Tyrosine, along with the structurally unique Proline, are known to exhibit a range of biological activities. The sequence Trp-Pro-Tyr combines the neuroactive potential of Tyr-Pro motifs with the antioxidant and radical-scavenging properties of Tryptophan and Tyrosine. The presence of a Proline residue often induces a specific conformational rigidity, which can be crucial for receptor binding and biological function. This guide aims to provide a detailed overview of the potential research applications of this compound.

Potential Biological Activities and Research Applications

Based on the activities of related peptides, this compound is hypothesized to be a valuable tool in the following research areas:

Neurobiology and Blood-Brain Barrier Permeability

The dipeptide Tyr-Pro is known to be transportable across the blood-brain barrier (BBB) and has been shown to attenuate memory impairment in mouse models.[1][2] The Tyr-MIF-1 family of peptides, which includes Tyr-Pro-Trp-Gly-NH2, exhibits selectivity for the µ-opiate receptor, suggesting a role in neurological pathways.[3] The presence of the Tyr-Pro motif in this compound suggests it may also possess the ability to cross the BBB and exert central nervous system effects, making it a candidate for research into neurodegenerative diseases and cognitive function.

Antioxidant and Radical Scavenging Activity

Tryptophan and Tyrosine residues are well-documented for their antioxidant properties.[4][5] The indole ring of Tryptophan and the phenolic group of Tyrosine can act as hydrogen donors to scavenge free radicals.[4] Studies on various antioxidant peptides have shown that the presence of these amino acids, particularly at the N-terminus, enhances their radical scavenging activities.[5] The Trp-Pro-Tyr sequence, therefore, is a prime candidate for investigation as a potent antioxidant.

Electron Transfer Studies

Peptides containing both Tryptophan and Tyrosine are often used as models to study proton-coupled electron transfer (PCET) processes, which are fundamental to many biological functions. The proximity of these two aromatic residues, influenced by the Proline kink, could facilitate efficient electron transfer, making this compound a useful tool in biophysical chemistry.

Quantitative Data (Inferred)

| Peptide Sequence | Assay | Result | Research Area |

| Tyr-Pro | In vivo (mouse model) | Improved memory in amyloid β-induced mice[1] | Neurobiology |

| Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) | Receptor Binding Assay | Selective ligand for the µ-opiate receptor[3] | Neurobiology |

| Trp-containing dipeptides | ABTS Radical Scavenging | TEAC values ranging from 0.69 to 4.97 µmol TE/µmol[6] | Antioxidant |

| Tyr-containing dipeptides | ORAC Assay | TEAC values ranging from 0.69 to 4.97 µmol TE/µmol[6] | Antioxidant |

Table 1: Inferred Quantitative Data for this compound based on Related Peptides. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general method for the synthesis of this compound using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Trp(Boc)-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the Tyrosine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Proline Coupling: Activate Fmoc-Pro-OH with HBTU/HOBt and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from Proline.

-

Tryptophan Coupling: Activate Fmoc-Trp(Boc)-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected Proline residue.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the Tryptophan residue.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activities of related peptides, we can propose the following potential pathways for investigation.

Opioid Receptor Signaling

Given that Tyr-W-MIF-1, a structurally similar peptide, is a selective ligand for the µ-opiate receptor, it is plausible that this compound could also interact with opioid receptors. This interaction could modulate downstream signaling cascades, such as the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels and mitogen-activated protein kinase (MAPK) pathways.

Caption: A proposed signaling pathway for this compound via opioid receptor modulation.

Nrf2-Mediated Antioxidant Response

As a potential antioxidant, this compound may exert its effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. By scavenging reactive oxygen species (ROS), the peptide could prevent the oxidation of Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 would bind to the Antioxidant Response Element (ARE) and promote the transcription of various antioxidant and cytoprotective genes.

Caption: A hypothetical Nrf2 signaling pathway activated by this compound's antioxidant activity.

Conclusion and Future Directions

This compound is a tetrapeptide with significant, yet largely unexplored, research potential. Drawing from the known bioactivities of its constituent amino acids and related peptide sequences, it is a promising candidate for investigation in neurobiology, particularly for its potential to cross the blood-brain barrier and modulate neural pathways, and as a potent antioxidant. The provided synthesis protocol offers a starting point for its chemical preparation, and the hypothesized signaling pathways suggest avenues for mechanistic studies. Future research should focus on the direct characterization of this compound's biological activities, including quantitative assessments of its binding affinities, antioxidant capacity, and effects in relevant in vitro and in vivo models. Such studies will be crucial in unlocking the full therapeutic and research potential of this intriguing tetrapeptide.

References

- 1. researchgate.net [researchgate.net]

- 2. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to H-Trp-Pro-Tyr-OH (CAS Number: 62690-32-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide H-Trp-Pro-Tyr-OH, identified by CAS number 62690-32-8. While specific experimental data for this peptide is limited in publicly available literature, this document consolidates information on its physicochemical properties and provides detailed, generalized experimental protocols for its synthesis, purification, and characterization based on established methodologies for similar peptides. Furthermore, this guide explores potential biological activities, with a focus on its putative role in neurological pathways, and includes a detailed protocol for an opioid receptor binding assay as a representative method for functional characterization. This document aims to serve as a valuable resource for researchers initiating studies on this compound.

Introduction

This compound, also known as L-Tryptophyl-L-prolyl-L-tyrosine, is a tripeptide with the chemical formula C25H28N4O5 and a molecular weight of 464.51 g/mol . The unique sequence of aromatic (Tryptophan, Tyrosine) and cyclic (Proline) amino acids suggests potential for specific biological interactions and receptor binding. Peptides containing similar motifs, such as Tyr-Pro and Trp-Pro, have been shown to exhibit neurological activity, including transport across the blood-brain barrier and interaction with opioid receptors. This guide provides a foundational understanding of this compound to facilitate further research and drug development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and are essential for designing experimental protocols, such as purification and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62690-32-8 |

| Molecular Formula | C25H28N4O5 |

| Molecular Weight | 464.51 g/mol |

| Amino Acid Sequence | Trp-Pro-Tyr |

| Appearance | White to off-white powder (predicted) |

| Solubility | Soluble in aqueous solutions, may require mild sonication or pH adjustment. |

| Isoelectric Point (pI) | ~5.5 (predicted) |

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common and effective method for the synthesis of this compound.[1][2][3][4] The general workflow is depicted in the diagram below.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Detailed Experimental Protocol for SPPS

Materials:

-

Wang resin

-

Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling: Swell Wang resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Loading: Couple Fmoc-Tyr(tBu)-OH to the resin using DIPEA and a coupling agent like HBTU in DMF. Allow the reaction to proceed for 2-4 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound tyrosine by treating with 20% piperidine in DMF for 20 minutes.

-

Second Amino Acid Coupling: Couple Fmoc-Pro-OH to the deprotected tyrosine residue using HBTU and DIPEA in DMF.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step.

-

Third Amino Acid Coupling: Couple Fmoc-Trp(Boc)-OH to the deprotected proline residue.

-

Final Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (tBu and Boc) by treating with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified using RP-HPLC.[5][6][7][8] A typical purification workflow is shown below.

Caption: RP-HPLC Purification Workflow for this compound.

Typical RP-HPLC Conditions:

-

Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min for analytical, higher for preparative scale.

-

Detection: UV absorbance at 220 nm and 280 nm.

Fractions are collected and analyzed for purity by analytical RP-HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the peptide.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]+ | 465.21 |

| [M+Na]+ | 487.19 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide. While specific spectral data for this compound is not available, one can predict the expected chemical shifts based on the individual amino acid residues.

Potential Biological Activities and Mechanism of Action

The presence of Tyr-Pro and Trp-Pro motifs in this compound suggests potential neurological activity. The dipeptide Tyr-Pro has been shown to cross the blood-brain barrier and improve memory in mouse models of Alzheimer's disease.[9][10] Similarly, peptides containing the Tyr-Pro-Trp sequence, such as Tyr-W-MIF-1, exhibit opiate and anti-opiate activities.[11] Therefore, it is plausible that this compound may modulate neurological pathways, potentially through interaction with opioid receptors.

Hypothetical Signaling Pathway: Opioid Receptor Modulation

A possible mechanism of action for this compound could involve binding to and modulating opioid receptors, such as the mu-opioid receptor (MOR). This interaction could lead to downstream signaling events that influence neurotransmitter release and neuronal excitability.

Caption: Hypothetical Signaling Pathway of this compound via the Mu-Opioid Receptor.

Experimental Protocol: Opioid Receptor Binding Assay

To investigate the potential interaction of this compound with opioid receptors, a competitive radioligand binding assay can be performed.[12][13][14]

Materials:

-

This compound

-

Membrane preparations from cells expressing mu (µ), delta (δ), or kappa (κ) opioid receptors (e.g., CHO-K1 cells) or from mouse brain tissue.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

-

Naloxone (non-selective opioid antagonist).

-

50 mM Tris-HCl buffer, pH 7.4.

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell or brain membranes according to standard protocols.

-

Assay Setup: In a 96-well plate, add buffer, radioligand, and either buffer (for total binding), excess naloxone (for non-specific binding), or varying concentrations of this compound (for competitive binding).

-

Incubation: Add the membrane preparation to each well and incubate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Table 3: Hypothetical Opioid Receptor Binding Affinity Data for this compound

| Receptor | Radioligand | Ki (nM) - Hypothetical |

| Mu (µ) | [³H]DAMGO | To be determined |

| Delta (δ) | [³H]DPDPE | To be determined |

| Kappa (κ) | [³H]U69,593 | To be determined |

Note: The Ki values are placeholders and need to be experimentally determined.

Conclusion

This compound is a tripeptide with potential for interesting biological activities, particularly in the realm of neuroscience. This technical guide provides a comprehensive framework for its synthesis, purification, and characterization, along with a rationale and a detailed protocol for investigating its potential interaction with opioid receptors. While specific experimental data for this peptide remains to be published, the information and protocols presented here offer a solid starting point for researchers to explore the therapeutic and scientific potential of this compound. Further studies are warranted to elucidate its precise biological functions and mechanism of action.

References

- 1. peptide.com [peptide.com]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. hplc.eu [hplc.eu]

- 8. researchgate.net [researchgate.net]

- 9. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endogenous peptide Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1) is transported from the brain to the blood by peptide transport system-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. go.drugbank.com [go.drugbank.com]

physical and chemical properties of H-WPY-OH

An In-depth Technical Guide on the Physical and Chemical Properties of H-WPY-OH (Tryptophyl-prolyl-tyrosine)

This technical guide provides a comprehensive overview of the core physical and chemical properties of the tripeptide H-WPY-OH, also known as Tryptophyl-prolyl-tyrosine. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

H-WPY-OH is a tripeptide composed of the amino acids Tryptophan (W), Proline (P), and Tyrosine (Y). The "H-" prefix indicates a free amine group at the N-terminus (Tryptophan), and the "-OH" suffix signifies a free carboxyl group at the C-terminus (Tyrosine). Peptides like H-WPY-OH are of significant interest in biochemical and pharmaceutical research due to their potential biological activities, which are dictated by the properties of their constituent amino acids. Tryptophan and Tyrosine are aromatic amino acids, and Tyrosine can be a target for phosphorylation, a key event in many signaling pathways.[1][2] Proline's unique cyclic structure introduces conformational rigidity into the peptide backbone.

Physicochemical Properties

The physicochemical properties of H-WPY-OH are summarized in the table below. These properties are crucial for understanding the peptide's behavior in biological systems and for developing analytical and purification methods.

| Property | Value |

| Molecular Formula | C25H28N4O5 |

| Molecular Weight | 464.5 g/mol [3] |

| IUPAC Name | (S)-2-((S)-1-((S)-2-amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxamido)-3-(4-hydroxyphenyl)propanoic acid |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |

| Appearance | Typically a white to off-white lyophilized powder. |

| Solubility | Soluble in water. The solubility of peptides is enhanced by the presence of TFA salts from HPLC purification.[4] |

| Computed XLogP3 | -0.6[3] |

| Hydrogen Bond Donors | 5[3] |

| Hydrogen Bond Acceptors | 6[3] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing H-WPY-OH is the Fmoc solid-phase peptide synthesis (SPPS).[5]

Methodology:

-

Resin Preparation: A Rink Amide resin is typically used. The resin is swelled in a solvent like Dichloromethane (DCM) and Dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% piperidine in DMF solution.

-

First Amino Acid Coupling (Tyrosine): Fmoc-Tyr(tBu)-OH is activated with a coupling agent (e.g., HOBt/DIC) and coupled to the deprotected resin. The completion of the reaction is monitored (e.g., using a ninhydrin test).

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Repeating the Cycle: The deprotection, coupling, and washing steps are repeated for the next amino acids: Fmoc-Pro-OH and subsequently Fmoc-Trp(Boc)-OH.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (tBu on Tyr and Boc on Trp) are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide powder.

Purification and Analysis

Methodology:

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, with both solvents containing 0.1% TFA, is employed.

-

Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm (due to the aromatic rings of Trp and Tyr).

-

-

Analysis and Characterization:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.

-

Purity Analysis: The purity of the final product is determined by analytical RP-HPLC.

-

Potential Signaling Pathway Involvement

While no specific signaling pathway has been definitively attributed to the tripeptide H-WPY-OH, its constituent amino acids, Tryptophan and Tyrosine, are precursors to key neurotransmitters and are involved in numerous signaling cascades.[6]

-

Tyrosine Kinase Signaling: Tyrosine residues in proteins are substrates for Protein Tyrosine Kinases (PTKs), enzymes that play a critical role in cellular signaling.[2] It is plausible that H-WPY-OH, or a larger peptide containing this motif, could interact with or be a substrate for PTKs, thereby influencing downstream pathways like the MAPK cascade.[2]

-

Neurotransmitter Precursor: Both Tyrosine and Tryptophan are transported across the blood-brain barrier and serve as precursors for the synthesis of dopamine and serotonin, respectively.[6] These neurotransmitters are fundamental to regulating mood, behavior, and various physiological processes through their interaction with specific neuronal receptors.

Below is a diagram illustrating a hypothetical signaling pathway where a peptide containing a WPY motif could be involved.

Conclusion

H-WPY-OH is a tripeptide with distinct physicochemical properties derived from its amino acid composition. Its synthesis, purification, and analysis can be achieved through standard peptide chemistry protocols. While its specific biological role is not yet fully elucidated, the presence of Tryptophan and Tyrosine suggests potential involvement in neurological processes and cellular signaling. Further research is warranted to explore the bioactivity of this peptide and its potential as a therapeutic agent or a tool for studying biological systems.

References

- 1. WD Repeat and Coiled Coil Containing Protein - Wikipedia [en.wikipedia.org]

- 2. Protein Tyrosine Kinases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tyr-Trp-Pro | C25H28N4O5 | CID 145458789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH peptide [novoprolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Tyrosine and Tryptophan Supplements on the Vital Indicators in Mice Differently Prone to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

H-Trp-Pro-Tyr-OH: A Technical Review of a Bioactive Peptide Motif

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrapeptide H-Trp-Pro-Tyr-OH, comprising the amino acid sequence Tryptophan-Proline-Tyrosine, represents a core structural motif found in various biologically active peptides. While dedicated research on this specific tetrapeptide is limited, an analysis of its constituent amino acids and related, larger peptides provides significant insights into its potential physicochemical properties, biological activities, and therapeutic applications. This technical guide consolidates the available data on peptides containing the Trp-Pro-Tyr sequence, details relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows.

Physicochemical Properties

The fundamental properties of this compound can be inferred from its amino acid composition and data from similar peptide structures. Tryptophan and Tyrosine are aromatic amino acids, contributing to the peptide's hydrophobicity and potential for π-π stacking interactions. Proline introduces a characteristic kink in the peptide backbone, influencing its conformational flexibility.

Table 1: Computed Physicochemical Properties of Related Peptides

| Property | Tyr-Trp-Pro | Trp-Ser-Pro |

| Molecular Formula | C25H28N4O5 | C19H24N4O5 |

| Molecular Weight | 464.5 g/mol | 388.4 g/mol |

| XLogP3 | -0.6 | -2.3 |

| Hydrogen Bond Donors | 4 | 4 |

| Hydrogen Bond Acceptors | 6 | 6 |

Data sourced from PubChem.

Synthesis and Purification

The synthesis of this compound and related peptides is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).

-

Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's terminal amino acid is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HOBt/DIC) and added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues like Tryptophan and Tyrosine.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

The Tetrapeptide H-Trp-Pro-Tyr-OH: A Technical Guide to its Physicochemical Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Trp-Pro-Tyr-OH, scientifically known as Tryptophyl-prolyl-tyrosine, is a subject of interest primarily within the realm of biophysical chemistry. Its discovery and history are not marked by a singular breakthrough in identifying a potent biological activity, but rather through systematic studies aimed at understanding the fundamental principles of peptide conformation and intramolecular interactions. This technical guide provides an in-depth overview of the synthesis, conformational analysis, and physicochemical properties of this compound, drawing from the foundational research that has defined its scientific context.

Discovery and Historical Context

The scientific exploration of this compound is rooted in the broader investigation of how amino acid sequence dictates the three-dimensional structure and dynamic behavior of peptides. Researchers in the late 20th century synthesized a series of peptides with the general formula H-Trp-(Pro)n-Tyr-OH (where n=0-5) to systematically study the influence of polyproline bridges on the spatial relationship and interaction between the terminal aromatic residues, tryptophan (Trp) and tyrosine (Tyr).

The inclusion of the proline (Pro) residue is of particular significance due to its unique cyclic side chain, which restricts the peptide backbone's flexibility and introduces the phenomenon of cis-trans isomerization around the peptide bond preceding it. The tetrapeptide this compound (n=1 in the series) served as a key subject in these studies to elucidate the conformational equilibria and the kinetics of intramolecular processes such as electron transfer.

Physicochemical Properties

The defining characteristic of this compound in solution is the equilibrium between two major conformational isomers resulting from the cis and trans configurations of the Trp-Pro peptide bond.

Table 1: Conformational Isomerization Data for this compound

| Ionization State | Molar Fraction of cis (Trp-Pro) Isomer |

| Anionic | 0.74 |

| Zwitterionic | ~0.45 |

| Cationic | ~0.45 |

Data sourced from NMR spectroscopic studies.

The high proportion of the cis isomer, particularly in the anionic form, is a notable feature of this tetrapeptide. This equilibrium is influenced by non-bonding interactions between the indole ring of tryptophan and the pyrrolidine ring of proline.

Experimental Protocols

Peptide Synthesis

The synthesis of this compound and its related peptides was achieved through classical solution-phase peptide synthesis methodologies.

Protocol: Solution-Phase Synthesis of this compound

-

Esterification: The C-terminal amino acid, L-tyrosine, is first protected as its methyl ester (H-Tyr-OMe).

-

Coupling Reactions:

-

N-benzyloxycarbonyl-L-proline (Z-Pro-OH) is coupled to H-Tyr-OMe using the dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (NHS) method to yield Z-Pro-Tyr-OMe.

-

The Z-protecting group is removed by catalytic hydrogenolysis to give H-Pro-Tyr-OMe.

-

N-benzyloxycarbonyl-L-tryptophan (Z-Trp-OH) is then coupled to H-Pro-Tyr-OMe using the DCC/NHS method to form the protected tripeptide, Z-Trp-Pro-Tyr-OMe.

-

-

Saponification: The methyl ester of the protected tripeptide is saponified using sodium hydroxide in a methanol/water mixture to yield Z-Trp-Pro-Tyr-OH.

-

Deprotection: The final deprotection of the Z-group is carried out by catalytic hydrogenolysis to obtain the free tetrapeptide, this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Conformational Analysis via NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was the primary technique used to investigate the conformational properties of this compound.

Protocol: 1H and 13C NMR Spectroscopy

-

Sample Preparation: The purified peptide is dissolved in deuterium oxide (D2O) at a concentration of 10-20 mg/mL. The pD of the solution is adjusted by the addition of NaOD or DCl to study the anionic, zwitterionic, and cationic forms.

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).

-

Spectral Analysis: The presence of cis and trans isomers is identified by the appearance of distinct sets of resonances for the protons and carbons adjacent to the Trp-Pro peptide bond, particularly the α-protons of Trp and Pro, and the γ-carbon of Pro.

-

Quantification: The relative populations of the cis and trans isomers are determined by integrating the corresponding well-resolved NMR signals.

Intramolecular Electron Transfer

Subsequent studies on the H-Trp-(Pro)n-Tyr-OH series, including the n=1 tetrapeptide, employed pulse radiolysis to investigate the kinetics of intramolecular long-range electron transfer (LRET) between the terminal tryptophan and tyrosine residues. In these experiments, the tryptophan residue is selectively oxidized to form a radical cation (Trp•+), and the rate of subsequent electron transfer from the tyrosine residue to neutralize the tryptophan radical is measured.

Table 2: Intramolecular Electron Transfer Data

| Peptide | Rate Constant (ket) for Trp• → Tyr• Radical Transformation (s-1) |

| This compound | Data for the specific tetrapeptide is part of a broader study showing distance-dependent electron transfer. |

The rate of electron transfer was found to be dependent on the distance and relative orientation of the Trp and Tyr residues, which is modulated by the proline bridge.

Protocol: Pulse Radiolysis

-

Sample Preparation: The peptide is dissolved in an aqueous solution saturated with N2O, containing a selective oxidant (e.g., bromide or azide ions).

-

Irradiation: The solution is irradiated with a short pulse of high-energy electrons, which generates oxidizing radicals (e.g., Br2•- or N3•).

-

Radical Formation: The oxidizing radicals selectively react with the indole side chain of the tryptophan residue to form the transient Trp• radical.

-

Kinetic Monitoring: The decay of the Trp• radical absorption and the concomitant formation of the tyrosyl radical (Tyr•) absorption are monitored over time using fast-detection spectrophotometry.

-

Data Analysis: The first-order rate constant for the intramolecular electron transfer is determined from the kinetic traces.

Biological Activity and Signaling Pathways

To date, there is a lack of significant scientific literature describing a specific, potent biological activity or a defined signaling pathway for the isolated tetrapeptide this compound. Its synthesis and characterization have been primarily driven by fundamental research into peptide structure and function. While peptides containing the Trp-Pro-Tyr sequence within a larger polypeptide chain may exhibit biological activities, these are conferred by the context of the entire molecule and cannot be directly attributed to the tetrapeptide alone.

Conclusion

The tetrapeptide this compound represents a model system for studying the intricate relationship between amino acid sequence, conformational dynamics, and intramolecular processes in peptides. The foundational research on this molecule has provided valuable insights into the phenomenon of cis-trans isomerization of the X-Pro peptide bond and the distance and orientation dependence of long-range electron transfer. While a specific biological role for the isolated tetrapeptide has not been identified, the detailed physicochemical understanding of this molecule contributes to the broader knowledge base that underpins rational peptide design and the development of peptidomimetics in drug discovery. Future research may yet uncover novel applications for this and related short peptides.

spectral properties of H-Trp-Pro-Tyr-OH (UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of the tripeptide H-Trp-Pro-Tyr-OH, focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence characteristics. This document summarizes the expected spectral behavior based on the constituent aromatic amino acids, tryptophan and tyrosine, and explores the intramolecular interactions that govern its photophysical properties. Detailed experimental protocols for spectral analysis are also provided.

Introduction

The tripeptide this compound incorporates two key aromatic amino acid residues, tryptophan (Trp) and tyrosine (Tyr), which serve as intrinsic chromophores and fluorophores. The spectral properties of peptides and proteins are largely determined by the electronic transitions within these residues. Understanding the UV-Vis absorption and fluorescence characteristics of this compound is crucial for its quantification, for studying its conformation and dynamics, and for its potential use in biophysical assays, including drug development and molecular interaction studies. The proline (Pro) residue, due to its cyclic structure, introduces a conformational rigidity that can influence the spatial relationship between the Trp and Tyr side chains, thereby affecting their spectral interactions.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be a composite of the absorption spectra of its constituent aromatic amino acids, tryptophan and tyrosine. The peptide backbone also contributes to absorption at lower wavelengths (around 190-220 nm), but the region from 240 nm to 300 nm is dominated by the π → π* transitions of the indole ring of tryptophan and the phenolic ring of tyrosine.[1]

Due to the significant overlap in the absorption spectra of tryptophan and tyrosine, the resulting spectrum of the tripeptide will exhibit a broad absorption band with a maximum largely influenced by the tryptophan residue, which has a higher molar extinction coefficient.[2]

Table 1: Expected UV-Vis Absorption Properties of this compound in Aqueous Solution

| Chromophore | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |

| Tryptophan (Trp) | ~280 nm | ~5,600 |

| Tyrosine (Tyr) | ~274 nm | ~1,400 |

| This compound (Estimated) | ~280 nm | ~7,000 |

Note: The molar extinction coefficient for the tripeptide is estimated as the sum of the coefficients of the individual chromophores. The actual value may vary depending on the local environment and interactions between the residues.

Fluorescence Spectroscopy

The fluorescence properties of this compound are primarily governed by the tryptophan residue, which is generally the dominant intrinsic fluorophore in proteins and peptides.[3] However, the presence of a nearby tyrosine residue introduces the possibility of intramolecular energy transfer and quenching phenomena.

Intrinsic Fluorescence of Tryptophan and Tyrosine

Tryptophan exhibits a strong fluorescence emission with a maximum that is highly sensitive to the polarity of its environment. In aqueous solutions, its emission maximum is typically around 350 nm. Tyrosine also fluoresces, but with a lower quantum yield and an emission maximum at approximately 303 nm.[4]

Table 2: Fluorescence Properties of Tryptophan and Tyrosine in Aqueous Solution

| Fluorophore | Excitation Maxima (λex) | Emission Maxima (λem) | Quantum Yield (Φ) |

| Tryptophan (Trp) | ~280 nm | ~350 nm | ~0.13 |

| Tyrosine (Tyr) | ~274 nm | ~303 nm | ~0.14 |

Intramolecular Interactions: FRET and Quenching

In the this compound peptide, the close proximity of the tyrosine and tryptophan residues, dictated by the peptide backbone and the proline linker, allows for efficient Förster Resonance Energy Transfer (FRET).[5] In this process, tyrosine can act as a FRET donor and tryptophan as an acceptor, as the emission spectrum of tyrosine overlaps with the absorption spectrum of tryptophan.[6] This energy transfer leads to a quenching of the tyrosine fluorescence and an enhancement of the tryptophan fluorescence when the peptide is excited at a wavelength where tyrosine absorbs significantly (e.g., 275 nm).

Furthermore, direct quenching of tryptophan fluorescence by the tyrosine side chain can occur through various mechanisms, including excited-state proton transfer.[7] Studies on the closely related peptide Trp-Pro-Tyr (WPY) have shown that the proline linker brings the Trp and Tyr residues into close proximity, leading to a high FRET efficiency.[5][8] This suggests that the fluorescence spectrum of this compound will be dominated by tryptophan emission, even upon excitation at wavelengths optimal for tyrosine.

Table 3: Expected Fluorescence Properties of this compound

| Property | Expected Observation | Rationale |

| Excitation at ~275 nm | ||

| Tyrosine Emission (~303 nm) | Significantly quenched | Efficient FRET to tryptophan. |

| Tryptophan Emission (~350 nm) | Enhanced relative to pure tryptophan | FRET from tyrosine contributes to tryptophan excitation. |

| Excitation at ~295 nm | ||

| Tryptophan Emission (~350 nm) | Dominant emission | Direct excitation of tryptophan, minimizing tyrosine contribution. |

Experimental Protocols

UV-Vis Absorption Spectroscopy

A detailed protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide should be dissolved completely.

-

Determine the accurate concentration of the stock solution, if possible, by methods such as quantitative amino acid analysis.

-

Prepare a series of dilutions of the peptide solution in the same buffer to determine the linear range of absorbance. A typical concentration for measurement is in the range of 10-100 µM.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range from 230 nm to 350 nm.

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with the buffer solution.

-

Measure the absorbance spectrum of the peptide solution.

-

The final spectrum should be the baseline-corrected absorbance of the peptide.[9]

-

Fluorescence Spectroscopy

The following protocol outlines the steps for measuring the fluorescence spectrum of this compound:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a fluorescence-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4). The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with a thermostatted cell holder.

-

To observe both tyrosine and tryptophan emission (and FRET):

-

Set the excitation wavelength to 275 nm.

-

Scan the emission from 285 nm to 450 nm.

-

-

To selectively excite tryptophan:

-

Set the excitation wavelength to 295 nm.

-

Scan the emission from 305 nm to 450 nm.

-

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal-to-noise and spectral resolution.

-

Record the fluorescence spectrum of a buffer blank and subtract it from the sample spectrum.[10]

-

Visualizations

Caption: Experimental workflow for spectral analysis.

Caption: FRET signaling pathway in this compound.

Conclusion

The spectral properties of this compound are dominated by its tryptophan and tyrosine residues. While the UV-Vis absorption spectrum is a sum of the contributions from both chromophores, the fluorescence spectrum is expected to be largely dictated by tryptophan emission due to efficient Förster Resonance Energy Transfer from tyrosine to tryptophan. The proline residue likely plays a key role in maintaining a conformation that facilitates this energy transfer. The detailed experimental protocols provided herein will enable researchers to accurately characterize the spectral properties of this and similar peptides, which is fundamental for their application in various fields of biochemical and pharmaceutical research.

References

- 1. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrafast Förster resonance energy transfer between tyrosine and tryptophan: potential contributions to protein–water dynamics measurements - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Ultrafast Förster resonance energy transfer from tyrosine to tryptophan in monellin: potential intrinsic spectroscopic ruler - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. - Ask this paper | Bohrium [bohrium.com]

- 9. 4.4. UV–Vis spectroscopy [bio-protocol.org]

- 10. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to H-Trp-Pro-Tyr-OH for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tripeptide H-Trp-Pro-Tyr-OH (Tryptophyl-prolyl-tyrosine), including its chemical properties, commercial sources for research-grade material, and a detailed experimental protocol for its potential application in studying transport across the blood-brain barrier.

Core Properties and Commercial Availability

This compound is a tripeptide with the sequence Tryptophan-Proline-Tyrosine. For researchers requiring this peptide for their studies, several commercial suppliers offer it in research-grade purity. The table below summarizes the key technical data for this compound.

| Property | Data | Reference |

| Sequence | This compound | |

| CAS Number | 62690-32-8 | [1] |

| Molecular Formula | C₂₅H₂₈N₄O₅ | [2] |

| Molecular Weight | 464.5 g/mol | [2] |

| Typical Purity | >95% (via HPLC) | [3][4] |

| Appearance | White to off-white powder (lyophilized) | |

| Storage Conditions | -20°C, protected from light, in a dry place | [3][4] |

Commercial Suppliers:

A number of chemical and peptide synthesis companies list this compound in their catalogs. Researchers can source this peptide from suppliers such as:

It is recommended to request a certificate of analysis from the supplier to obtain lot-specific data on purity and other quality control parameters.

Potential Research Application: Blood-Brain Barrier Transport Studies

While specific biological activities for this compound are not extensively documented in publicly available literature, its structure is similar to other peptides known to interact with biological systems. For instance, the related endogenous peptide, Tyr-Pro-Trp-Gly-NH₂ (Tyr-W-MIF-1), has been shown to be transported from the brain to the blood via a specific peptide transport system (PTS-1). This suggests that this compound could be a valuable tool for investigating the mechanisms of peptide transport across the blood-brain barrier (BBB).

The following section details an experimental protocol adapted from the study of Tyr-W-MIF-1, which can serve as a template for characterizing the transport of this compound.

Experimental Protocol: In Situ Brain Perfusion for BBB Transport Analysis

This protocol describes a method to determine if this compound is transported across the BBB from the brain to the blood in a research setting, for example, using a mouse model.

Objective: To measure the rate of efflux of radiolabeled this compound from the brain.

Materials:

-

This compound (unlabeled)

-

Custom radiolabeled peptide (e.g., ¹²⁵I-Trp-Pro-Tyr-OH)

-

Anesthesia (e.g., urethane)

-

Stereotaxic apparatus

-

Microinjection syringe

-

Perfusion pump

-

Physiological buffer (e.g., Lactated Ringer's solution)

-

Brain tissue homogenizer

-

Gamma counter

-

Trichloroacetic acid (TCA)

Methodology:

-

Radiolabeling of Peptide:

-

This compound can be custom radiolabeled with ¹²⁵I on the tyrosine residue using standard methods like the chloramine-T method.

-

The radiolabeled peptide should be purified using HPLC to ensure high specific activity and purity.

-

-

Animal Preparation:

-

Anesthetize the subject animal (e.g., adult mouse) with an appropriate anesthetic.

-

Place the animal in a stereotaxic frame to ensure accurate and reproducible injection placement.

-

Expose the skull and drill a small hole over the desired brain region (e.g., the lateral ventricle).

-

-

Intracerebral Injection:

-

Load a microinjection syringe with the radiolabeled this compound solution in a physiological buffer.

-

Slowly inject a small volume (e.g., 1 µL) of the radiolabeled peptide solution into the brain ventricle over several minutes.

-

-

In Situ Brain Perfusion:

-

At a predetermined time after the intracerebral injection (e.g., 1 to 30 minutes), begin the in situ brain perfusion.

-

Expose the carotid arteries and perfuse the brain with a physiological buffer at a constant rate to wash out the vascular space of the brain.

-

Collect the perfusion fluid that exits from the severed jugular veins.

-

-

Sample Collection and Processing:

-

After perfusion, decapitate the animal and dissect the brain.

-

Homogenize the brain tissue in a suitable buffer.

-

To distinguish between intact peptide and metabolites, a portion of the brain homogenate and collected perfusion fluid can be precipitated with TCA. The radioactivity in the supernatant and the pellet can be measured separately.

-

-

Data Analysis:

-

Measure the radioactivity in the brain homogenate and the collected perfusion fluid using a gamma counter.

-

The rate of transport from the brain to the blood (efflux) can be calculated by determining the amount of radioactivity that has left the brain over time.

-

To confirm saturable transport, competition studies can be performed by co-injecting the radiolabeled peptide with an excess of unlabeled this compound. A significant reduction in the transport of the radiolabeled peptide in the presence of the unlabeled peptide would indicate a carrier-mediated transport system.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow for sourcing research peptides and the experimental workflow for the BBB transport study.

References

- 1. nbinno.com [nbinno.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 62690-32-8 | Benchchem [benchchem.com]

- 4. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel TIPP (H-Tyr-Tic-Phe-Phe-OH) analogues displaying a wide range of efficacies at the δ opioid receptor. Discovery of two highly potent and selective δ opioid agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 122409-34-1|H-Tyr-Pro-Pro-Trp-OH|BLD Pharm [bldpharm.com]

The Endogenous Status of H-Trp-Pro-Tyr-OH: An Examination of the Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide H-Trp-Pro-Tyr-OH, composed of the amino acids Tryptophan, Proline, and Tyrosine, is not documented as a naturally occurring peptide in the currently available scientific literature. Extensive searches of biological databases and scientific publications have yielded no direct evidence of its isolation or identification from any endogenous source. However, the core amino acid sequence, particularly in the Tyr-Pro-Trp arrangement, is a critical component of several well-characterized, naturally occurring bioactive peptides. This technical guide will explore the evidence for these related endogenous peptides, their biological significance, and the experimental methodologies employed in their discovery and characterization. For researchers investigating the potential bioactivity of synthetic this compound, the information presented herein on its naturally occurring structural relatives provides a valuable contextual framework.

Natural Occurrence of Peptides Containing the Trp-Pro-Tyr Motif

While this compound itself has not been identified as an endogenous peptide, the constituent amino acids are all proteinogenic and found ubiquitously in nature.[1] More significantly, the sequence motif Tyr-Pro-Trp is the N-terminal sequence of a class of endogenous opioid peptides known as endomorphins, as well as other neuropeptides.

Tyr-W-MIF-1 (H-Tyr-Pro-Trp-Gly-NH₂)

A key naturally occurring peptide containing the Tyr-Pro-Trp sequence is Tyr-W-MIF-1. This tetrapeptide has been isolated from both bovine hypothalami and human brain cortex.[2][3] It belongs to a family of peptides that includes Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH₂) and MIF-1 (Pro-Leu-Gly-NH₂).[2] Tyr-W-MIF-1 exhibits both opiate and anti-opiate activities and is known to be transported from the brain to the blood via the peptide transport system-1 (PTS-1).[2]

Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH₂)

The Tyr-Pro-Trp sequence also forms the core of endomorphin-1, a potent and highly selective endogenous agonist for the μ-opioid receptor. This tetrapeptide plays a significant role in pain modulation. The presence of this specific N-terminal sequence is crucial for its high-affinity binding to the receptor. Synthetic analogs of endomorphin-1, such as those with a D-amino acid substitution (e.g., H-Tyr-Pro-Trp-D-Phe-NH₂), have been developed to enhance stability and investigate structure-activity relationships.

Quantitative Data on Related Naturally Occurring Peptides

Quantitative analysis of these endogenous peptides is essential for understanding their physiological concentrations and pharmacological potency. The following table summarizes key quantitative data for Tyr-W-MIF-1.

| Peptide | Parameter | Value | Species | Tissue/System | Reference |

| Tyr-W-MIF-1 | Half-time disappearance from brain | 22.4 min | Mouse | Brain | [2] |

| 50% inhibition of transport (IC₅₀) | 4.2 nmol | Mouse | Blood-Brain Barrier | [2] |

Experimental Protocols for Endogenous Peptide Discovery

The identification and characterization of endogenous peptides like Tyr-W-MIF-1 from complex biological matrices require a multi-step approach. The following sections detail a generalized workflow and specific methodologies.

Generalized Workflow for Endogenous Peptide Isolation

The process typically begins with tissue homogenization, followed by extraction and a series of chromatographic purification steps, with fractions being monitored by a specific assay (e.g., radioimmunoassay). The final purified peptide is then subjected to sequence analysis.

Methodological Details

-

Solid-Phase Extraction (SPE): This technique is used for the initial cleanup and concentration of the peptide from the crude tissue homogenate. A C18 reverse-phase sorbent is often employed to bind the peptide of interest, which is then eluted with an organic solvent.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Multiple rounds of RP-HPLC are typically necessary to achieve a high degree of purification. Different solvent systems and gradients are used in successive runs to separate the target peptide from other components.

-

Radioimmunoassay (RIA): RIA is a highly sensitive method used to detect and quantify the peptide of interest in the HPLC fractions. It utilizes antibodies specific to the target peptide (or a closely related analog) and a radiolabeled version of the peptide.

-

Mass Spectrometry (MS): Once the peptide is purified, its amino acid sequence is determined using tandem mass spectrometry (MS/MS). This technique involves fragmenting the peptide and analyzing the mass-to-charge ratio of the fragments to deduce the sequence.[4]

Potential for Natural Occurrence via Enzymatic Hydrolysis

Although not directly isolated, it is conceivable that this compound could be generated in vivo as a product of protein degradation. Certain proteases, such as chymotrypsin, preferentially cleave peptide bonds at the C-terminal side of aromatic amino acids like Tryptophan and Tyrosine.[5] Therefore, the enzymatic hydrolysis of a protein containing the sequence ...X-Trp-Pro-Tyr-Y... could potentially release the tripeptide.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Endogenous peptide Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1) is transported from the brain to the blood by peptide transport system-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparisons of Interfacial Phe, Tyr, and Trp Residues as Determinants of Orientation and Dynamics for GWALP Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometric Identification of Endogenous Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Hydrolysis of Pulse Proteins as a Tool to Improve Techno-Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Trp-Pro-Tyr-OH

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the solid-phase synthesis of the tripeptide H-Trp-Pro-Tyr-OH using Fmoc/tBu chemistry. The protocol covers all stages from resin preparation to final peptide purification and characterization.

Introduction

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides. The Fmoc/tBu strategy offers a robust and versatile approach, utilizing the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This protocol details the manual synthesis of the tripeptide this compound on a Wang resin, which allows for the generation of a C-terminal carboxylic acid upon cleavage. The presence of a tryptophan residue necessitates the use of specific scavengers during the final cleavage step to prevent side reactions.

Experimental Protocols

Materials and Reagents

-

Fmoc-Tyr(tBu)-Wang resin (0.25-0.40 mmol/g loading capacity)[1]

-

Fmoc-Pro-OH

-

Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water (H₂O)

-

Cold diethyl ether

-

Acetonitrile (ACN), HPLC grade

Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, starting from the C-terminal tyrosine attached to the resin.

Caption: Workflow for the solid-phase synthesis of this compound.

Step-by-Step Protocol

2.3.1. Resin Swelling

-

Place 1 g of Fmoc-Tyr(tBu)-Wang resin in a reaction vessel.

-

Add 10 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.

-

Drain the DMF.

2.3.2. Synthesis Cycle 1: Coupling of Fmoc-Pro-OH

-

Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 10 mL portion of 20% piperidine in DMF for 15 minutes. Drain.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and then DMF (3 x 10 mL).

-

Coupling:

-

In a separate vial, dissolve Fmoc-Pro-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in a minimal amount of DMF.

-

Add the coupling solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

(Optional) Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.[2] A yellow color indicates a complete reaction, while a blue/purple color indicates incomplete coupling, requiring a recoupling step.

2.3.3. Synthesis Cycle 2: Coupling of Fmoc-Trp(Boc)-OH

-

Fmoc Deprotection: Repeat step 2.3.2.1.

-

Washing: Repeat step 2.3.2.2.

-

Coupling:

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in a minimal amount of DMF.

-

Add the coupling solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing: Repeat step 2.3.2.4.

-

(Optional) Kaiser Test: Perform a Kaiser test.

2.3.4. Final Fmoc Deprotection and Washing

-

Final Deprotection: Perform the Fmoc deprotection as described in step 2.3.2.1 to remove the final Fmoc group from the N-terminal Tryptophan.

-

Final Washing: Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and finally with MeOH (3 x 10 mL).

-

Drying: Dry the peptidyl-resin under high vacuum for at least 3 hours.

2.3.5. Cleavage and Deprotection

-